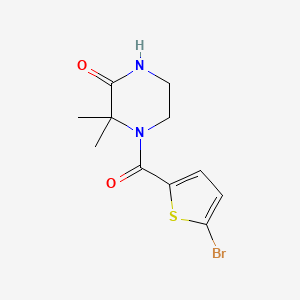

4-(5-Bromothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

4-(5-bromothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2S/c1-11(2)10(16)13-5-6-14(11)9(15)7-3-4-8(12)17-7/h3-4H,5-6H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTMAJYAHIOPFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=CC=C(S2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one typically involves the bromination of thiophene followed by acylation and subsequent cyclization with piperazinone derivatives. Common synthetic routes include:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Cyclization: The acylated product is reacted with a piperazinone derivative under basic or acidic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and acylation reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Bromothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the piperazinone moiety can undergo reduction to form piperazine derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of substituted thiophene derivatives.

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of reduced piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(5-Bromothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: Investigated for its potential antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of 4-(5-Bromothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

Molecular Weight and Physicochemical Properties

- The simplest analog, 1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one (MW = 222.26), has a lower molecular weight due to the absence of complex substituents, suggesting better bioavailability.

- The imidazopyridazine derivative (MW = 423.48) is the heaviest, which may correlate with increased target affinity but poorer pharmacokinetic properties.

Functional Implications

- Bromothiophene : The bromine atom’s polarizability may enhance interactions with electron-rich regions in biological targets, such as aromatic residues in enzyme active sites.

- Fluorophenyl : Fluorine’s electronegativity improves metabolic stability and membrane permeability, making fluorophenyl analogs common in CNS-targeting drugs.

Biologische Aktivität

4-(5-Bromothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one is a compound that combines a brominated thiophene ring with a piperazinone core. This structure is significant in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound through various studies and findings.

- Molecular Formula : C₁₁H₁₃BrN₂O₂S

- Molecular Weight : 317.20 g/mol

- CAS Number : 952857-20-4

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may act through various mechanisms, including:

- Inhibition of Enzymatic Activity : It can inhibit enzymes involved in cell signaling pathways related to inflammation and cancer progression.

- Interaction with Receptors : The compound may bind to certain receptors in the central nervous system, potentially influencing neurological functions.

Antimicrobial Activity

Research indicates that compounds containing thiophene derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound has effective activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notably:

- A study reported that the compound demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range.

- Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| 5-Bromo-2-thiophenecarboxaldehyde | Structure | Antimicrobial | |

| 4-Bromo-2-thiophenecarboxaldehyde | Structure | Anticancer | |

| 3-Bromothiophene-2-carboxaldehyde | Structure | Antimicrobial |

Case Studies

- Study on Anticancer Properties : In a study published by ACS Medicinal Chemistry Letters, researchers synthesized derivatives of this compound and evaluated their anticancer activity. The results indicated that modifications to the piperazine moiety enhanced cytotoxicity against various cancer cell lines ( ).

- In Silico Studies : Computational docking studies have been conducted to predict the binding affinity of the compound to specific protein targets associated with cancer and inflammation. These studies support the hypothesis of its potential as a therapeutic agent ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.